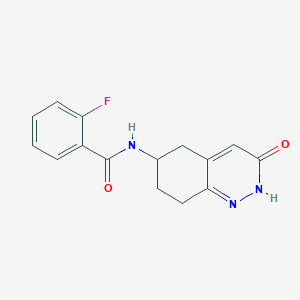

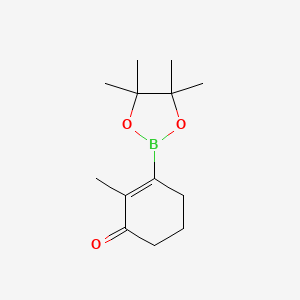

2-fluoro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a chemical compound with potential use in scientific research. This compound has been synthesized in the laboratory and has shown promising results in various research studies.

Applications De Recherche Scientifique

Chemosensing and Metal Ion Recognition

Fluorinated benzamides have been studied for their potential as chemosensors. For example, a fluorescent sensor with a quinoline group and pyridin-2-ylmethanamine was synthesized for selective and sensitive detection of Zn(2+) over other cations in aqueous solution. This sensor demonstrated a distinct fluorescence enhancement upon binding to Zn(2+), highlighting its utility in distinguishing Zn(2+) from Cd(2+) based on different binding modes and structural arrangements (Li et al., 2014).

Antitumor Activity

Research on benzamide derivatives, such as MS-27-275, has shown significant antitumor efficacy through inhibition of histone deacetylase (HDA). These compounds induce hyperacetylation of nuclear histones in tumor cell lines, leading to cell cycle changes and increased expression of tumor suppressor genes. This mechanism suggests their potential as novel chemotherapeutic agents for cancer treatment (Saito et al., 1999).

Herbicidal Activity

The synthesis of novel compounds based on fluorinated benzamides has shown promising herbicidal activity. These compounds, including derivatives like flumioxazin, inhibit protoporphyrinogen oxidase (protox), a key enzyme in chlorophyll biosynthesis, indicating their potential as effective broad-spectrum herbicides with crop selectivity (Huang et al., 2005).

Antimicrobial Properties

Fluorinated benzamide derivatives have been explored for their antimicrobial properties. Compounds with fluoro and trifluoromethyl substitutions demonstrated significant activity against fungi and Gram-positive bacteria, suggesting their potential application in developing new antimicrobial agents (Carmellino et al., 1994).

Synthesis of Fluorinated Heterocycles

Fluorinated benzamides serve as precursors in the synthesis of fluorinated heterocycles, which are valuable in medicinal chemistry. The unique electrophilic reactivity provided by fluorine atoms facilitates the formation of complex structures, underscoring the importance of fluorinated benzamides in drug synthesis and development (Meiresonne et al., 2015).

Propriétés

IUPAC Name |

2-fluoro-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c16-12-4-2-1-3-11(12)15(21)17-10-5-6-13-9(7-10)8-14(20)19-18-13/h1-4,8,10H,5-7H2,(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXKFQAUJJGFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2947799.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2947806.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2947809.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2947812.png)

![1-(3-Hydroxypropyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947821.png)